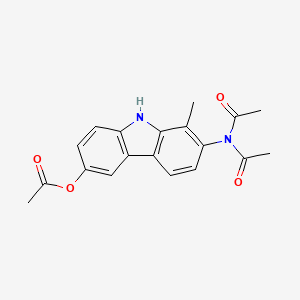
7-(Diacetylamino)-8-methyl-9H-carbazol-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Diacetylamino)-8-methyl-9H-carbazol-3-yl acetate is a synthetic organic compound belonging to the carbazole family Carbazoles are known for their diverse applications in pharmaceuticals, dyes, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Diacetylamino)-8-methyl-9H-carbazol-3-yl acetate typically involves multi-step organic reactions. One common method includes the acetylation of 8-methyl-9H-carbazole, followed by the introduction of the diacetylamino group. The reaction conditions often require the use of acetic anhydride and a suitable catalyst under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process begins with the synthesis of the carbazole core, followed by sequential acetylation and diacetylation steps. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the diacetylamino group to simpler amine functionalities.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted carbazoles.
Scientific Research Applications
7-(Diacetylamino)-8-methyl-9H-carbazol-3-yl acetate has garnered interest in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex carbazole derivatives.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism by which 7-(Diacetylamino)-8-methyl-9H-carbazol-3-yl acetate exerts its effects involves interactions with specific molecular targets. The diacetylamino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the carbazole core can participate in π-π interactions with aromatic residues in proteins, modulating their function.
Comparison with Similar Compounds
7-Amino-8-methyl-9H-carbazole: Lacks the acetyl groups, resulting in different chemical reactivity and applications.
7-(Diacetylamino)-9H-carbazole: Similar structure but without the methyl group, affecting its physical and chemical properties.
Uniqueness: 7-(Diacetylamino)-8-methyl-9H-carbazol-3-yl acetate stands out due to its specific combination of functional groups, which confer unique reactivity and potential for diverse applications. The presence of both diacetylamino and acetate groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and material science.
Properties
CAS No. |
832723-89-4 |
|---|---|
Molecular Formula |
C19H18N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[7-(diacetylamino)-8-methyl-9H-carbazol-3-yl] acetate |
InChI |
InChI=1S/C19H18N2O4/c1-10-18(21(11(2)22)12(3)23)8-6-15-16-9-14(25-13(4)24)5-7-17(16)20-19(10)15/h5-9,20H,1-4H3 |
InChI Key |
OSHORQYUSWQSLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NC3=C2C=C(C=C3)OC(=O)C)N(C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1S)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole](/img/structure/B14200847.png)
![(1R,5R)-3-(Diethoxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one](/img/structure/B14200850.png)
![Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate](/img/structure/B14200852.png)
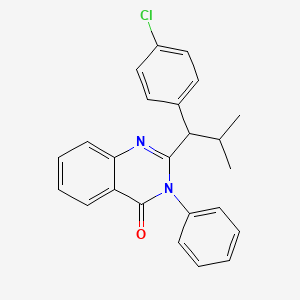
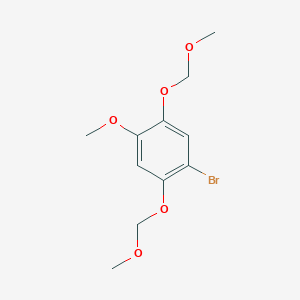
![N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide](/img/structure/B14200855.png)
![5-Bromo-1-methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14200860.png)
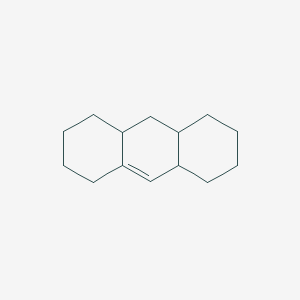
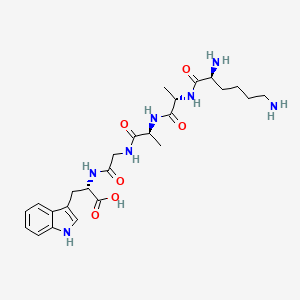
![Benzenamine, 4-(2-benzothiazolyl)-N-[(2-nitrophenyl)methylene]-](/img/structure/B14200877.png)


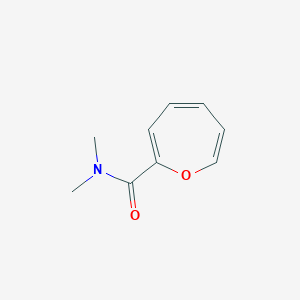
![6-(3-aminopropyl)-9-(1H-imidazol-1-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14200916.png)
